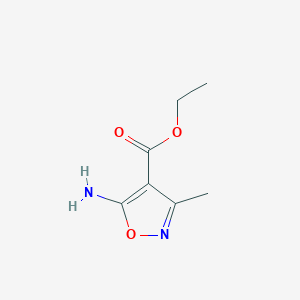

Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-3-11-7(10)5-4(2)9-12-6(5)8/h3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULIKRPZEQZFBPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351922 | |

| Record name | Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25786-72-5 | |

| Record name | Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Analysis: Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate

Executive Summary & Strategic Significance

Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (CAS: 30842-90-1) is a critical heterocyclic scaffold in medicinal chemistry. It serves as a primary intermediate in the synthesis of disease-modifying antirheumatic drugs (DMARDs) similar to Leflunomide and various broad-spectrum antibiotics.

For researchers involved in fragment-based drug discovery (FBDD), accurate characterization of this scaffold is paramount. The molecule exhibits specific tautomeric and resonance behaviors—particularly the intramolecular hydrogen bonding between the C5-amine and C4-ester—that significantly influence its reactivity and spectroscopic signature.

This guide provides a definitive protocol for the NMR analysis of this compound, emphasizing the differentiation of regioisomers and the handling of exchangeable protons.

Experimental Protocol: Sample Preparation & Acquisition

To ensure high-fidelity data, particularly for the labile amine protons, the choice of solvent is not merely preference but a technical requirement.

Solvent Selection Logic

-

Avoid Chloroform (

): While standard for organics, -

Use Dimethyl Sulfoxide (

): This is the mandatory solvent for this analysis. DMSO acts as a hydrogen-bond acceptor, stabilizing the C5-amino protons (

Preparation Workflow

Figure 1: Optimized sample preparation workflow to minimize exchange artifacts.

Structural Analysis: 1H NMR Spectroscopy

The proton spectrum of this compound is distinct. The key diagnostic feature is the chemical shift of the amine protons, which confirms the 5-amino regiochemistry.

Instrument Parameters:

-

Frequency: 400 MHz or higher.

-

Solvent:

(Reference: 2.50 ppm). -

Temperature: 298 K (25°C).

1H NMR Data Table

| Position | Group | Shift ( | Multiplicity | Integral | Coupling ( | Structural Insight |

| C3-CH3 | Methyl | 2.25 - 2.35 | Singlet ( | 3H | - | Diagnostic of C3 position (deshielded by imine). |

| Ester-CH3 | Ethyl | 1.26 | Triplet ( | 3H | 7.1 | Classic ethyl pattern. |

| Ester-CH2 | Ethyl | 4.18 | Quartet ( | 2H | 7.1 | Deshielded by oxygen. |

| C5-NH2 | Amine | 7.60 - 7.90 | Broad Singlet ( | 2H | - | Critical: Confirming electron-deficient ring attachment. |

Mechanistic Insight: The Amine Shift

In

-

Ring Electron Withdrawal: The isoxazole ring is electron-deficient, pulling density from the nitrogen.

-

Intramolecular H-Bonding: There is a strong interaction between the amine protons and the carbonyl oxygen of the C4-ester. This planarizes the molecule and deshields the protons.

Carbon Backbone Verification: 13C NMR

The Carbon-13 spectrum is essential for distinguishing this molecule from its regioisomer (3-amino-5-methyl...).

Instrument Parameters:

-

Frequency: 100 MHz or higher.

-

Reference:

septet (39.5 ppm).

13C NMR Data Table

| Position | Carbon Type | Shift ( | Assignment Logic |

| C5 | Quaternary ( | 170.0 - 173.0 | Most Deshielded: Bonded to O, N, and exocyclic N. Guanidine-like character. |

| C=O | Carbonyl ( | 163.0 - 165.0 | Ester carbonyl. |

| C3 | Quaternary ( | 158.0 - 160.0 | Imine-like carbon ( |

| C4 | Quaternary ( | 88.0 - 92.0 | Shielded: Enamine |

| O-CH2 | Methylene ( | 59.0 - 60.0 | Ester ethyl group. |

| C3-CH3 | Methyl ( | 11.0 - 12.0 | Ring methyl. |

| Et-CH3 | Methyl ( | 14.0 - 15.0 | Ester terminal methyl. |

The "C4 Anomaly"

Note the highly shielded nature of C4 (~90 ppm) . In many aromatic systems, ring carbons appear >110 ppm. However, the C5-amino group acts as a strong resonance donor. The resonance structure places a partial negative charge on C4, significantly shielding it. This is the definitive spectral fingerprint of 5-amino-isoxazoles.

Advanced Verification: 2D NMR Strategy (HMBC)

To unequivocally prove the regiochemistry (3-methyl vs 5-methyl), Heteronuclear Multiple Bond Correlation (HMBC) is required.

HMBC Connectivity Diagram

Figure 2: HMBC correlations establishing the position of the methyl group relative to the shielded C4 carbon.[1][2]

Interpretation Logic[3]

-

The Methyl Protons (2.3 ppm) will show a strong

correlation to C4 (90 ppm) . -

The Amine Protons (7.8 ppm) (if visible in HMBC) will show a

correlation to C4 and a -

Differentiation: If the molecule were the regioisomer (3-amino-5-methyl), the methyl protons would correlate to C5 (deshielded, ~170 ppm) and C4, but not the imine carbon C3.

Synthesis & Impurity Profile

Understanding the synthesis aids in identifying impurities in the NMR spectrum.

Standard Synthesis Route: Reaction of Ethyl (ethoxymethylene)cyanoacetate (or related cyano-esters) with Hydroxylamine Hydrochloride in the presence of Sodium Ethoxide.

Common Impurities:

-

Ethanol: Triplet at 1.06 ppm, Quartet at 3.44 ppm (in DMSO). Residual solvent from workup.[3]

-

Hydroxylamine HCl: Broad exchangeable peak, often shifts water peak.

-

Regioisomers: Small peaks near the main methyl singlet (2.3 ppm) often indicate trace amounts of the 3-amino-5-methyl isomer if the cyclization lacked regiocontrol.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 229892, Ethyl 5-amino-3-methylisoxazole-4-carboxylate. Retrieved from .

-

Sony, S. M. M., et al. (2005). Crystal structure and hydrogen bonding in ethyl 5-amino-3-methylisoxazole-4-carboxylate.[1][3][4] Acta Crystallographica Section E. (Verifies planar structure and H-bonding).

-

Khalafy, J., et al. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates.[5] Heterocyclic Communications.[5] (Provides comparative NMR data for 5-amino-isoxazole scaffolds).

- Reich, H. J. (2024).Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for solvent effects on amine shifts).

Sources

An In-depth Technical Guide to the Solubility Profile of Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate

Introduction: Unveiling the Physicochemical Landscape

Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1][2] Its structure, incorporating an isoxazole ring, an amino group, and an ethyl ester, presents a unique combination of functional groups that govern its physicochemical properties, most notably its solubility.[1][2] Understanding the solubility profile of this molecule is paramount for its advancement as a potential therapeutic agent, as solubility directly impacts bioavailability, formulation development, and ultimately, clinical efficacy.[3][4]

This guide provides a comprehensive framework for characterizing the solubility of this compound. We will delve into the theoretical underpinnings of solubility, present a detailed, field-proven experimental protocol for its determination, and discuss the critical aspects of data interpretation. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data for informed decision-making in a research and development setting.

Theoretical Framework: Deconstructing Solubility

The solubility of a compound is defined as the maximum concentration that can be achieved in a particular solvent at a given temperature and pressure.[5] For pharmaceutical compounds, two key types of solubility are of primary importance: thermodynamic and kinetic solubility.[4][6]

-

Thermodynamic Solubility: This is the true equilibrium solubility, where the solid and dissolved forms of the compound are in equilibrium.[5][7] It is a critical parameter for understanding the long-term stability of a formulation. The shake-flask method is the gold standard for determining thermodynamic solubility.[8][9]

-

Kinetic Solubility: This refers to the concentration of a compound that can be achieved upon rapid dissolution, often from a high-concentration stock solution (e.g., in DMSO).[5][7] It is a measure of how quickly a compound dissolves and can be a useful parameter in high-throughput screening settings.[10]

The solubility of this compound is influenced by the interplay of its functional groups:

-

The Isoxazole Ring: A five-membered aromatic heterocycle, contributing to the molecule's rigidity and potential for π-π stacking interactions.

-

The Amino Group: A basic functional group that can be protonated at acidic pH, potentially increasing aqueous solubility.

-

The Ethyl Ester: A lipophilic functional group that can influence solubility in organic solvents and may be susceptible to hydrolysis.

-

The Methyl Group: A small, non-polar group that contributes to the overall lipophilicity.

A thorough understanding of how these groups interact with different solvent systems is crucial for predicting and interpreting the solubility profile.

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a robust and widely accepted technique for determining the thermodynamic solubility of a compound.[8][9][11] The following protocol is tailored for the comprehensive evaluation of this compound.

Materials and Reagents

-

This compound (solid, high purity)

-

A range of solvents (e.g., purified water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl, buffers at various pH values (e.g., 1.2, 4.5, 6.8), ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))[12][13]

-

Calibrated analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Solvent Systems: Prepare all aqueous and organic solvent systems to be evaluated. For buffered solutions, ensure the pH is accurately adjusted and recorded.

-

Addition of Excess Solid: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent system. "Excess" is visually confirmed by the presence of undissolved solid material at the end of the experiment.[9][14]

-

Equilibration: Tightly cap the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[8][11] The system is considered at equilibrium when the concentration of the compound in solution does not change over time.[15]

-

Phase Separation: After equilibration, remove the vials from the shaker. Allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the vials or filter the supernatant using a syringe filter.[15] Care must be taken to avoid disturbing the solid phase during sampling.[8]

-

Sample Preparation for Analysis: Immediately after separation, dilute an aliquot of the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method. This prevents precipitation of the compound upon cooling.[15]

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.[8][14]

-

Data Analysis: Calculate the solubility of the compound in each solvent system, taking into account the dilution factor. The results are typically expressed in mg/mL or µg/mL.

Self-Validating System and Causality

-

Equilibrium Confirmation: To ensure true thermodynamic solubility is measured, it is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours). The solubility value should be consistent across the later time points, indicating that equilibrium has been reached.[15]

-

Solid-State Analysis: After the experiment, the remaining solid material should be analyzed (e.g., by XRPD or DSC) to confirm that no polymorphic transformations or solvate formation has occurred during the equilibration period.[8]

-

pH Measurement: For aqueous buffered solutions, the pH should be measured both before and after the experiment to ensure it has not shifted significantly.[9]

Visualization of Experimental Workflow and Molecular Structure

Experimental Workflow

Caption: Shake-Flask Method Workflow

Molecular Structure and Key Functional Groups

Caption: Key Functional Groups

Data Presentation and Interpretation

The solubility data should be summarized in a clear and concise table to facilitate comparison across different solvent systems. While specific experimental data for this compound is not publicly available, the following table provides a hypothetical representation of expected results based on the molecule's structure.

| Solvent System | pH | Temperature (°C) | Solubility (µg/mL) | Classification |

| 0.1 N HCl | 1.2 | 37 | > 1000 | Highly Soluble |

| Acetate Buffer | 4.5 | 37 | 500 - 1000 | Soluble |

| Phosphate Buffer (PBS) | 6.8 | 37 | 100 - 500 | Sparingly Soluble |

| Purified Water | ~7.0 | 37 | 50 - 100 | Slightly Soluble |

| Ethanol | N/A | 25 | > 2000 | Freely Soluble |

| Methanol | N/A | 25 | > 1500 | Freely Soluble |

| Acetonitrile | N/A | 25 | 200 - 600 | Sparingly Soluble |

| Dimethyl Sulfoxide (DMSO) | N/A | 25 | > 10000 | Very Soluble |

Interpretation of Hypothetical Data:

-

pH-Dependent Solubility: The higher solubility in acidic conditions (pH 1.2) is anticipated due to the protonation of the basic amino group, forming a more water-soluble salt. This is a critical piece of information for predicting oral absorption, as the compound would likely be more soluble in the stomach than in the intestine.

-

Organic Solvent Solubility: The high solubility in polar organic solvents like ethanol, methanol, and DMSO is expected due to the presence of the ethyl ester and the overall organic nature of the molecule. This information is valuable for formulation development, particularly for parenteral or topical delivery systems.

-

Biopharmaceutical Classification System (BCS): Based on the aqueous solubility profile across the physiological pH range of 1.2 to 6.8, a preliminary BCS classification can be proposed.[12][16] If the lowest measured solubility is still high relative to the expected therapeutic dose, the compound may be a candidate for a BCS Class I or III classification, which has significant implications for regulatory biowaivers.[13][17]

Conclusion: A Roadmap for Solubility Characterization

This technical guide has provided a comprehensive framework for determining the solubility profile of this compound. By adhering to the principles of scientific integrity and employing robust, self-validating experimental protocols like the shake-flask method, researchers can generate high-quality, reliable data. A thorough understanding of a compound's solubility is not merely an academic exercise; it is a cornerstone of successful drug development, guiding formulation strategies, predicting in vivo behavior, and ultimately, paving the way for the development of safe and effective medicines.

References

-

Semantic Scholar. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link]

-

ResearchGate. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Retrieved from [Link]

-

ChemSynthesis. (n.d.). ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. Retrieved from [Link]

-

Raytor. (2023). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Chemsrc. (n.d.). Ethyl 5-methyl-1,2-oxazole-3-carboxylate. Retrieved from [Link]

-

International Council for Harmonisation. (2019). M9 Biopharmaceutics Classification System-Based Biowaivers. Retrieved from [Link]

-

American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

ResearchGate. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Retrieved from [Link]

-

Lund University Publications. (2003). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

PubMed. (2012). Kinetic versus thermodynamic solubility temptations and risks. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2021). M9 Biopharmaceutics Classification System- Based Biowaivers. Retrieved from [Link]

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

-

ECA Academy. (2016). ICH M9: Biopharmaceutics Classification System-based Biowaivers. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 5-methylisoxazole-4-carboxylate. Retrieved from [Link]

-

SciELO. (2018). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]

-

World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility experiments for the purpose of classifying active pharmaceutical ingredients for biowaiver. Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rheolution.com [rheolution.com]

- 4. researchgate.net [researchgate.net]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. raytor.com [raytor.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. database.ich.org [database.ich.org]

- 13. fda.gov [fda.gov]

- 14. bioassaysys.com [bioassaysys.com]

- 15. who.int [who.int]

- 16. ICH M9: Biopharmaceutics Classification System-based Biowaivers - ECA Academy [gmp-compliance.org]

- 17. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate

Introduction: The Significance of a Stable Intermediate

Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate is a pivotal heterocyclic compound, frequently employed as a versatile building block in the synthesis of a wide array of pharmaceutical agents and biologically active molecules.[1] The isoxazole scaffold is a cornerstone in medicinal chemistry, valued for its ability to impart desirable physicochemical properties and biological activity.[2] As with any critical intermediate in drug discovery and development, a comprehensive understanding of its chemical stability is paramount. This guide provides an in-depth analysis of the stability profile of this compound, outlining potential degradation pathways and offering evidence-based recommendations for its optimal storage and handling. For researchers, scientists, and drug development professionals, ensuring the integrity of this starting material is a non-negotiable prerequisite for the synthesis of pure, stable, and efficacious final products.

Chemical Stability Profile: A Multifaceted Perspective

The stability of this compound is governed by the interplay of its constituent functional groups: the isoxazole ring, the ethyl ester, and the amino group. Each presents a potential locus for degradation under specific environmental stressors.

Core Vulnerabilities of the Isoxazole Ring

The isoxazole ring, while aromatic, possesses inherent structural features that render it susceptible to specific degradation mechanisms:

-

Photolytic Instability : A primary concern for isoxazole derivatives is their sensitivity to ultraviolet (UV) radiation. The inherent weakness of the N-O bond can lead to its cleavage upon exposure to UV light. This can initiate a rearrangement cascade, potentially forming an oxazole isomer via an azirine intermediate.[3] This transformation fundamentally alters the chemical identity of the molecule, impacting its reactivity and biological profile.

-

pH-Dependent Ring Opening : The isoxazole ring exhibits marked pH-dependent stability. While generally stable in acidic to neutral conditions, it is susceptible to base-catalyzed ring opening.[4] In the presence of a strong base, the ring can be cleaved, leading to the formation of various degradation products. This process is also temperature-dependent, with higher temperatures accelerating the rate of degradation in basic media.[4]

-

Thermal Decomposition : At elevated temperatures, the isoxazole ring can undergo thermal decomposition. Studies on unsubstituted isoxazole have shown that at very high temperatures (850–1100 K), it can fragment into smaller molecules such as carbon monoxide and acetonitrile.[5] While these conditions are extreme, they highlight the potential for thermal lability.

-

Oxidative Degradation : The isoxazole ring can be susceptible to oxidative cleavage. Strong oxidizing agents can disrupt the ring system, potentially leading to the formation of nitriles and other degradation products.[6]

Hydrolytic Cleavage of the Ethyl Ester

The ethyl ester functional group is a classic site for hydrolytic degradation. This process can be catalyzed by both acids and bases.[7][8]

-

Acid-Catalyzed Hydrolysis : In the presence of water and an acid catalyst, the ethyl ester can be hydrolyzed back to the corresponding carboxylic acid and ethanol. This reaction is typically reversible and relatively slow, often requiring elevated temperatures to proceed at a significant rate.[8][9]

-

Base-Catalyzed Hydrolysis (Saponification) : The presence of a base will readily catalyze the hydrolysis of the ethyl ester to form the carboxylate salt and ethanol. This reaction is generally rapid and irreversible.[7]

Potential Degradation Pathways

Based on the inherent reactivity of the functional groups, several potential degradation pathways can be postulated for this compound. These are critical to consider when designing stability studies and selecting appropriate storage conditions.

Caption: Potential Degradation Pathways.

A Validated Framework for Stability Assessment: Forced Degradation Studies

To empirically determine the stability of this compound, a forced degradation study is the most robust approach.[10][11][12] This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways.

Experimental Protocol for Forced Degradation

The following protocol outlines a comprehensive forced degradation study designed to elucidate the stability profile of the target compound.

Caption: Forced Degradation Study Workflow.

Methodology Details:

-

Stock Solution Preparation : Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a mixture of acetonitrile and water.

-

Application of Stress Conditions :

-

Acid Hydrolysis : To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Heat the mixture at 60°C.

-

Base Hydrolysis : To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide. Keep the mixture at room temperature.

-

Oxidative Degradation : To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature.

-

Thermal Degradation : Expose both the solid compound and a solution to a temperature of 60°C in a calibrated oven.

-

Photolytic Degradation : Expose both the solid compound and a solution to a light source that provides both UV and visible light, following the recommendations of ICH guideline Q1B.

-

-

Time Points and Quenching : Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, and 24 hours). For the acid and base hydrolysis samples, neutralize the solution before analysis.

-

Analytical Methods :

-

High-Performance Liquid Chromatography (HPLC) : A stability-indicating HPLC method with UV detection is the primary tool for analysis.[13][14] The method should be capable of separating the parent compound from all potential degradation products.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS/MS should be employed to determine the mass-to-charge ratio of the degradation products, providing crucial information for their identification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : For any significant degradation products, isolation followed by NMR analysis can provide definitive structural elucidation.[15][16][17]

-

Data Presentation and Interpretation

The results of the forced degradation study should be tabulated to clearly present the percentage of degradation of the parent compound under each stress condition over time.

| Stress Condition | Time (hours) | % Degradation of Parent Compound | Number of Degradation Peaks Detected |

| 0.1 M HCl, 60°C | 2 | ||

| 8 | |||

| 24 | |||

| 0.1 M NaOH, RT | 2 | ||

| 8 | |||

| 24 | |||

| 3% H₂O₂, RT | 2 | ||

| 8 | |||

| 24 | |||

| Heat (60°C) | 24 | ||

| UV/Vis Light | 24 |

This table should be populated with experimental data.

Recommended Storage and Handling: A Synthesis of Scientific Insight

Based on the potential degradation pathways and the principles of chemical stability, the following storage and handling procedures are recommended to ensure the long-term integrity of this compound:

Optimal Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C. | Low temperatures will slow down the rate of potential hydrolytic and thermal degradation. |

| Light | Store in amber, light-resistant containers. | Protects the compound from photolytic degradation due to the susceptibility of the isoxazole ring to UV radiation.[3] |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Minimizes the risk of oxidative degradation. |

| Moisture | Store in a tightly sealed container in a dry environment. | Prevents hydrolytic degradation of the ethyl ester. |

| pH | Avoid contact with strong bases. | The isoxazole ring is susceptible to base-catalyzed opening, and the ethyl ester will undergo rapid saponification.[4] |

Handling Recommendations

-

Dispensing : When handling the compound, minimize its exposure to ambient light, moisture, and air. It is advisable to work in a controlled environment, such as a glove box or a fume hood with low UV light.

-

Solvent Selection : For preparing solutions, use high-purity, dry solvents. If aqueous solutions are necessary, use buffered solutions in the neutral to slightly acidic pH range and prepare them fresh before use.

Conclusion: Upholding the Integrity of a Key Synthetic Intermediate

The stability of this compound is a critical factor that influences the success of synthetic campaigns and the quality of final products in drug discovery and development. This guide has provided a comprehensive overview of its stability profile, highlighting its susceptibility to photolytic, hydrolytic, and pH-dependent degradation. By understanding these potential liabilities and implementing the recommended storage and handling procedures, researchers can ensure the integrity of this valuable building block. The outlined forced degradation study provides a robust framework for empirically verifying its stability and identifying any potential degradation products, thereby upholding the principles of scientific rigor and ensuring the quality of downstream applications.

References

-

Wikipedia. Isoxazole. [Link]

-

MDPI. Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. [Link]

-

Sci-Hub. Theoretical Study of Thermal Decomposition Mechanisms of Isoxazole. [Link]

-

PubMed. Photo-Degradation of Therapeutic Proteins: Mechanistic Aspects. [Link]

-

MDPI. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. [Link]

-

Chemistry LibreTexts. Hydrolysis of Esters. [Link]

-

The Pharma Innovation. A review of isoxazole biological activity and present synthetic techniques. [Link]

-

ResearchGate. pH and temperature stability of the isoxazole ring in leflunomide. [Link]

-

MDPI. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. [Link]

-

ACS Publications. Thermal decomposition of isoxazole: experimental and modeling study. [Link]

-

National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

-

ResearchGate. ¹H nuclear magnetic resonance (NMR) (500 MHz) spectrum of isoxazole... [Link]

-

PubMed. Gas-phase and particulate products from the atmospheric degradation of an isoxazole fungicide. [Link]

-

ResearchGate. Oxidative degradation of arylfuro-1,2-oxazoles to arylnitriles by potassium permanganate. [Link]

-

National Center for Biotechnology Information. Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. [Link]

-

National Center for Biotechnology Information. The synthetic and therapeutic expedition of isoxazole and its analogs. [Link]

-

ResearchGate. Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. [Link]

-

ResearchGate. Photochemistry of Heterocycles. [Link]

-

Chemguide. Hydrolysis of esters. [Link]

-

PubMed. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. [Link]

-

ResearchGate. Analysis of chemical warfare agents by gas chromatography-mass spectrometry: Methods for their direct detection and derivatization approaches for the analysis of their degradation products. [Link]

-

SpringerLink. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. [Link]

-

ACS Publications. Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. [Link]

-

Taylor & Francis Online. Forced Degradation – A Review. [Link]

-

Royal Society of Chemistry. Stereoselective synthesis of unnatural α-amino acid derivatives through photoredox catalysis. [Link]

-

Chromatography Online. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

-

Organic Chemistry Portal. Visible-Light-Induced C-H Bond Aminoalkylation of Heterocycles by the Decarboxylation Coupling of Amino Acids. [Link]

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

-

Science Arena Publications. Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. [Link]

-

YouTube. Forced Degradation Study in Pharmaceuticals. [Link]

-

Princeton University. Amine α-heteroarylation via photoredox catalysis: a homolytic aromatic substitution pathway. [Link]

-

Separation Science. Analytical Techniques In Stability Testing. [Link]

-

SpringerLink. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. [Link]

-

Wikipedia. Ester hydrolysis. [Link]

-

YouTube. Mechanism of ester hydrolysis. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 3. Isoxazole - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Sci-Hub. Theoretical Study of Thermal Decomposition Mechanisms of Isoxazole / The Journal of Physical Chemistry A, 1997 [sci-hub.box]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. m.youtube.com [m.youtube.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biomedres.us [biomedres.us]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 13. Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Isoxazole(288-14-2) 1H NMR [m.chemicalbook.com]

- 17. sciarena.com [sciarena.com]

Technical Guide: Role of Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate in Medicinal Chemistry

[1]

Executive Summary

Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (CAS: 25786-72-5), also known as ethyl 5-amino-3-methylisoxazole-4-carboxylate, is a critical bifunctional scaffold in modern medicinal chemistry.[1][2] Distinguished by its dense arrangement of reactive centers—a nucleophilic 5-amino group adjacent to an electrophilic 4-ethoxycarbonyl group on a stable isoxazole core—it serves as a primary "hub" for the synthesis of fused heterocyclic systems.[1]

Its significance lies in its utility as a precursor for isoxazolo[5,4-d]pyrimidines , a class of compounds exhibiting potent anticancer (VEGFR-2 inhibition), antiviral, and immunomodulatory (TLR7 agonism) activities.[1] Furthermore, the hydrolyzed form of this scaffold functions as a non-proteinogenic

Chemical Profile & Reactivity[1][3][4][5]

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 25786-72-5 |

| Molecular Formula | C |

| Molecular Weight | 170.17 g/mol |

| Melting Point | 133–135 °C |

| Key Functional Groups | 5-Amino (Nucleophile), 4-Ester (Electrophile), Isoxazole Ring (Aromatic Core) |

Reactivity Logic

The compound's value stems from the ortho-positioning of the amino and ester groups.[1] This arrangement facilitates [3+3] annulation reactions with bidentate electrophiles (e.g., isocyanates, formamide, amidines) to form six-membered rings fused to the isoxazole core.[1] The 3-methyl group typically remains inert, providing lipophilicity and steric bulk that can enhance the pharmacokinetic profile of the final drug candidate.[1]

Synthetic Pathways (The "Hub" Concept)[1]

The scaffold acts as a divergent point for multiple high-value chemical series. The diagram below illustrates its central role in generating fused heterocycles and peptidomimetics.

Figure 1: Divergent synthesis pathways from the isoxazole scaffold.

Medicinal Chemistry Applications

Isoxazolo[5,4-d]pyrimidines (Oncology & Immunology)

The primary application of this scaffold is the synthesis of isoxazolo[5,4-d]pyrimidines .[1][3][4] These fused bicyclic systems mimic the purine base structure (bioisosteres), allowing them to interact with ATP-binding pockets of kinases or Toll-like receptors.[1]

-

Mechanism: The 5-amino group attacks an electrophilic carbon (e.g., in formamide or an imidate), followed by cyclization of the resulting intermediate onto the 4-ester group.[1]

-

Therapeutic Relevance: Derivatives have shown high affinity for VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), inhibiting angiogenesis in tumor models.[1] Others act as TLR7 agonists , stimulating immune responses against viral infections.[1]

Peptidomimetics (Stability Engineering)

Hydrolysis of the ethyl ester yields 5-amino-3-methylisoxazole-4-carboxylic acid .[1] This compound is a constrained

-

Application: Incorporation of this unit into peptide chains (solid-phase peptide synthesis) introduces conformational constraints and reduces susceptibility to enzymatic degradation (proteolysis), a common failure mode for peptide drugs.[1]

Experimental Protocols

Protocol A: Synthesis of the Scaffold

Objective: Preparation of this compound from ethyl cyanoacetate.[1] Principle: A two-step sequence involving the condensation of ethyl cyanoacetate with triethyl orthoacetate, followed by cyclization with hydroxylamine.[1]

Reagents:

-

Ethyl cyanoacetate (1.0 eq)

-

Triethyl orthoacetate (1.0 eq)

-

Hydroxylamine hydrochloride (NH

OH·HCl) (1.1 eq) -

Sodium ethoxide (EtONa) (1.1 eq)

-

Ethanol (Solvent)[4]

Step-by-Step Methodology:

-

Intermediate Formation: Mix ethyl cyanoacetate and triethyl orthoacetate (1:1 molar ratio) with a catalytic amount of acetic anhydride. Heat to 110–120 °C with simultaneous distillation of the ethanol byproduct. Continue until ethanol evolution ceases. Isolate the intermediate, ethyl 2-cyano-3-ethoxybut-2-enoate .[1]

-

Cyclization: Dissolve sodium ethoxide in absolute ethanol. Add hydroxylamine hydrochloride and stir for 30 minutes at room temperature to liberate free hydroxylamine.

-

Addition: Add the intermediate (from step 1) to the hydroxylamine solution.

-

Reaction: Stir the mixture at reflux (78 °C) for 4–6 hours. Monitor by TLC (System: Ethyl Acetate/Hexane 1:1).

-

Workup: Evaporate the solvent under reduced pressure. Resuspend the residue in cold water (0–5 °C).

-

Crystallization: The product precipitates as a solid. Filter, wash with cold water, and recrystallize from ethanol/water.[1]

-

Validation: Verify melting point (133–135 °C) and

H NMR (Characteristic singlets for -CH

Protocol B: Synthesis of Isoxazolo[5,4-d]pyrimidin-4(5H)-one

Objective: Conversion of the scaffold into a fused bicyclic anticancer precursor.

Reagents:

-

Formamide (Excess, acts as solvent and reagent)[1]

-

Ammonium acetate (Catalytic)

Methodology:

-

Setup: Place the isoxazole scaffold in a round-bottom flask and add excess formamide (10–15 volumes). Add catalytic ammonium acetate (0.1 eq).

-

Reaction: Heat the mixture to 180–190 °C (oil bath). Maintain this temperature for 4–8 hours. Note: High temperature is required to drive the condensation and subsequent cyclization.[1]

-

Monitoring: Monitor by TLC. The starting material spot should disappear, replaced by a more polar spot.[1]

-

Workup: Cool the reaction mixture to room temperature. Pour onto crushed ice.

-

Isolation: The fused product, 3-methylisoxazolo[5,4-d]pyrimidin-4(5H)-one , will precipitate.[1] Filter the solid.

-

Purification: Recrystallize from DMF/Ethanol.

Synthesis Logic Map

The following diagram details the specific chemical transformation for the scaffold synthesis described in Protocol A.

Figure 2: Step-wise synthesis of the isoxazole scaffold.

References

-

Molecules (MDPI) . "5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides". Molecules, 2022, 27(17), 5604.[1] Link

-

ChemicalBook . "5-AMINO-3-METHYL-ISOXAZOLE-4-CARBOXYLIC ACID ETHYL ESTER | CAS 25786-72-5 Data".[1][2][5] Link

-

Semantic Scholar . "New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity". International Journal of Molecular Sciences, 2022.[1] Link

-

Chemspace . "this compound Structure and Properties". Link

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. 5-Amino-3-methyl-isoxazole-4-carboxylic acid ethyl ester Supplier in Mumbai, 5-Amino-3-methyl-isoxazole-4-carboxylic acid ethyl ester Trader, Maharashtra [chemicalmanufacturers.in]

- 3. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. 5-AMINO-3-METHYL-ISOXAZOLE-4-CARBOXYLIC ACID ETHYL ESTER | 25786-72-5 [chemicalbook.com]

The Advent of a Privileged Scaffold: A Technical Guide to the Discovery and History of Aminomethylisoxazole Carboxylates

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in modern medicinal chemistry. Its unique electronic properties and metabolic stability have rendered it a "privileged structure," a scaffold frequently found in a multitude of biologically active compounds. This guide delves into the specific and highly valuable subclass of aminomethylisoxazole carboxylates, tracing their discovery from the foundational principles of isoxazole chemistry to their contemporary applications as versatile building blocks in drug discovery. We will explore the causality behind key synthetic strategies, provide detailed experimental protocols, and illuminate the logical progression that has established these molecules as critical assets for the medicinal chemist.

The Genesis of Isoxazole Chemistry: From Propargyl Aldehyde to a Heterocyclic Revolution

The story of isoxazoles begins not with the complex derivatives we see today, but with the fundamental ring system itself. The first documented synthesis of the isoxazole core is credited to Ludwig Claisen in 1903.[1] His work involved the oximation of propargylaldehyde acetal, a reaction that, while foundational, offered limited scope for the intricate functionalization required for drug development.

The true potential of the isoxazole ring in medicinal chemistry began to be unlocked with the advent of more versatile synthetic methodologies. The most significant of these is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene.[2][3] This powerful transformation allows for the direct construction of the isoxazole ring with a high degree of control over substituent placement. The in-situ generation of nitrile oxides from aldoximes became a key enabling technology, paving the way for the synthesis of a vast library of isoxazole derivatives.[2]

Caption: Evolution of Isoxazole Synthesis.

Emergence of Aminomethylisoxazole Carboxylates: A Scaffold Designed for Purpose

The specific substitution pattern of an aminomethyl group and a carboxylate (or its ester) on the isoxazole ring did not emerge by accident. This arrangement provides a unique combination of functionalities that are highly desirable in medicinal chemistry. The primary amino group offers a handle for further derivatization, such as amide bond formation, allowing for the exploration of structure-activity relationships (SAR). The carboxylate group, often in the form of an ester during synthesis, can act as a key pharmacophoric feature or be hydrolyzed to the corresponding carboxylic acid, which can participate in important biological interactions.

One of the key drivers for the development of aminomethylisoxazole carboxylates was their potential to act as conformationally restricted analogs of important biological molecules, such as the neurotransmitter γ-aminobutyric acid (GABA).[4] The isoxazole ring locks the aminomethyl and carboxylate-mimicking portions of the molecule into a specific spatial orientation, which can lead to enhanced selectivity and potency for a particular biological target.[4]

Key Synthetic Strategies for Aminomethylisoxazole Carboxylates

The synthesis of aminomethylisoxazole carboxylates has evolved, with researchers developing increasingly efficient and regioselective methods. A prevalent and powerful approach involves the [3+2] cycloaddition of a nitrile oxide with an appropriately substituted alkyne.

The [3+2] Cycloaddition Approach

A common strategy is to utilize an alkyne bearing a protected aminomethyl group and a carboxylate ester. The regioselectivity of the cycloaddition is a critical consideration. The reaction of an in-situ generated nitrile oxide with an electron-deficient alkyne, such as an propiolate, generally proceeds with high regioselectivity to yield the 3,5-disubstituted isoxazole.

Caption: General workflow for the synthesis of aminomethylisoxazole carboxylates via [3+2] cycloaddition.

Experimental Protocol: Synthesis of Ethyl 5-(aminomethyl)isoxazole-3-carboxylate, 5-Boc protected[5]

This protocol is a representative example of the [3+2] cycloaddition approach.

Step 1: Generation of the Nitrile Oxide (in situ)

-

To a solution of ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq) in a suitable solvent (e.g., THF or EtOAc) at room temperature, add a base such as triethylamine (1.1 eq) dropwise.

-

Stir the reaction mixture for 30 minutes to facilitate the in-situ formation of the nitrile oxide.

Step 2: Cycloaddition Reaction

-

To the solution containing the in-situ generated nitrile oxide, add a solution of tert-butyl (prop-2-yn-1-yl)carbamate (1.0 eq) in the same solvent.

-

Stir the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

-

Once the reaction is complete, filter the reaction mixture to remove any precipitated salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ethyl 5-((tert-butoxycarbonylamino)methyl)isoxazole-3-carboxylate.

Step 4: Deprotection (Optional)

-

To remove the Boc protecting group, dissolve the protected product in a suitable solvent such as dichloromethane (DCM) or dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

-

Stir the reaction at room temperature for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent, yielding the desired ethyl 5-(aminomethyl)isoxazole-3-carboxylate as its corresponding salt.

Applications in Drug Discovery and Medicinal Chemistry

The aminomethylisoxazole carboxylate scaffold is a versatile building block for the synthesis of more complex molecules with a wide range of biological activities. The presence of both an amino and a carboxylate group allows for their incorporation into peptide-like structures or their use as starting materials for the synthesis of diverse heterocyclic systems.

Recent research has highlighted the use of these compounds in the development of novel antibacterial agents. For instance, substituted (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids have been investigated as inhibitors of bacterial serine acetyltransferase, a key enzyme in the L-cysteine biosynthesis pathway.[5][6] This pathway is crucial for the survival of many pathogenic bacteria, making it an attractive target for new antimicrobial drugs.

Quantitative Data Summary

| Compound Class | Biological Target | Reported Activity | Reference |

| (2-Aminooxazol-4-yl)isoxazole-3-carboxylic acids | Bacterial Serine Acetyltransferase | Inhibition in the low micromolar range | [5][6] |

| 5-Aminomethyl-3-methoxyisoxazole derivatives | GABA-A Receptor | Agonistic activity | [4] |

Conclusion and Future Perspectives

The journey of aminomethylisoxazole carboxylates from the fundamental discovery of the isoxazole ring to their current status as valuable building blocks in drug discovery is a testament to the power of synthetic chemistry. The development of robust and regioselective synthetic methods, particularly the [3+2] cycloaddition, has been instrumental in unlocking the potential of this scaffold. As our understanding of disease biology deepens, the unique structural and functional attributes of aminomethylisoxazole carboxylates will undoubtedly continue to inspire the design and synthesis of the next generation of therapeutic agents. The ability to readily synthesize these compounds and their derivatives will continue to fuel innovation in the search for new treatments for a wide range of diseases, from bacterial infections to neurological disorders.

References

-

The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Publishing. (2016, March 1). Royal Society of Chemistry. [Link]

-

Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants. (2021, February 23). PubMed. [Link]

-

A review of isoxazole biological activity and present synthetic techniques. (n.d.). Innovare Academic Sciences. [Link]

-

(PDF) Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity - ResearchGate. (2024, June 30). ResearchGate. [Link]

-

Isoxazole – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis Online. [Link]

-

Isoxazole - Wikipedia. (n.d.). Wikipedia. [Link]

-

5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - NIH. (2022, August 31). National Institutes of Health. [Link]

-

The Role of Isoxazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates - ResearchGate. (2011, July). ResearchGate. [Link]

-

5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - MDPI. (2022, August 31). MDPI. [Link]

-

Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (n.d.). Royal Society of Chemistry. [Link]

-

Advances in isoxazole chemistry and their role in drug discovery - PMC. (2025, March 17). National Center for Biotechnology Information. [Link]

-

Isoxazole analogues bind the System xc- transporter: Structure-activity relationship and pharmacophore model - UM Impact. (n.d.). University of Montana. [Link]

-

Advances in isoxazole chemistry and their role in drug discovery - ResearchGate. (2025, March 3). ResearchGate. [Link]

-

The recent progress of isoxazole in medicinal chemistry | Request PDF - ResearchGate. (2018, May). ResearchGate. [Link]

-

Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Ethyl 5-(aminomethyl)isoxazole-3-carboxylate, 5-boc protected - PubChem. (n.d.). PubChem. [Link]

-

5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids - MDPI. (2022, December 29). MDPI. [Link]

Sources

- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Isoxazole - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]

"Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate" crystal structure

Crystallographic & Structural Guide: Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate

Part 1: Executive Summary & Structural Significance

This compound (also known as ethyl 5-amino-3-methylisoxazole-4-carboxylate) is a critical pharmacophore in medicinal chemistry. It serves as a primary intermediate in the synthesis of disease-modifying antirheumatic drugs (DMARDs) like Leflunomide and various broad-spectrum antibiotics.

From a crystallographic perspective, this molecule represents a "privileged scaffold." Its solid-state behavior is governed by a delicate balance between intramolecular resonance-assisted hydrogen bonding (RAHB) and intermolecular stacking forces . Understanding its crystal lattice is essential for predicting the solubility, bioavailability, and tableting properties of its derivatives.

Part 2: Synthesis & Crystallization Protocol

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), one must first ensure high chemical purity. The following protocol synthesizes the compound via the condensation of ethyl cyanoacetate derivatives, followed by a controlled crystallization workflow.

Chemical Synthesis Workflow

-

Precursor: Ethyl acetoacetate is converted to the enol ether or directly condensed with hydroxylamine, but the most regioselective route involves ethyl 2-cyano-3-oxobutanoate .

-

Reagents: Ethyl cyanoacetate, Acetic Anhydride, Hydroxylamine Hydrochloride (

), Sodium Ethoxide (

Step-by-Step Protocol:

-

Acylation: React ethyl cyanoacetate with acetic anhydride in the presence of a base (e.g., magnesium ethoxide) to form ethyl 2-cyano-3-oxobutanoate .

-

Cyclization: Dissolve the intermediate in Ethanol (EtOH). Add an equimolar amount of Hydroxylamine Hydrochloride.[1]

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. The hydroxylamine attacks the ketone carbonyl, followed by cyclization onto the nitrile nitrogen. -

Precipitation: Cool the solution to

. The product often precipitates as a white to off-white solid. -

Purification: Recrystallize from hot ethanol to remove regioisomeric byproducts.

Crystal Growth Strategy (Slow Evaporation)

For XRD analysis, micro-crystals from the synthesis must be grown into single block-like crystals.

-

Solvent System: Ethanol/Water (80:20 v/v) or pure Acetonitrile.

-

Method:

-

Dissolve 50 mg of the purified solid in 5 mL of warm Ethanol.

-

Filter the solution through a 0.45

PTFE syringe filter into a clean scintillation vial (to remove nucleation sites). -

Cover the vial with parafilm and poke 3–4 small holes to allow slow solvent evaporation.

-

Store in a vibration-free environment at

for 5–7 days. -

Result: Colorless, block-shaped crystals suitable for diffractometry.

-

Part 3: Crystallographic Analysis

The crystal structure of this compound is defined by its ability to form robust hydrogen-bonded networks. The following analysis is grounded in the foundational crystallographic data reported by Sony et al. (2005) and comparative studies of isoxazole analogs.

Unit Cell & Space Group

-

Crystal System: Monoclinic

-

Space Group:

(Centrosymmetric) -

Z (Molecules per unit cell): 4

-

Key Insight: The

space group is the most common for small organic molecules, allowing for efficient packing via inversion centers. This suggests the formation of centrosymmetric dimers or antiparallel chains.

Molecular Conformation (The Planarity Rule)

The isoxazole ring is aromatic and planar. However, the critical structural feature is the coplanarity of the C4-ester group with the isoxazole ring .

-

Mechanism: This planarity is locked by a strong Intramolecular Hydrogen Bond between the amino group hydrogen (

) and the ester carbonyl oxygen ( -

Interaction:

-

Effect: This "virtual ring" formation (

motif) reduces the conformational flexibility of the molecule, increasing its lattice energy and melting point (

Supramolecular Architecture

In the crystal lattice, the molecules do not exist in isolation. They self-assemble into supramolecular sheets.

-

Primary Interaction (Dimers/Chains): The second hydrogen atom of the amino group (

) acts as a donor to the ring nitrogen (-

Motif:

-

Result: This often forms centrosymmetric dimers (

graph set) or infinite

-

-

Secondary Interaction (Stacking): Weak

stacking interactions between the isoxazole rings stabilize the layers in the ac-plane.

Part 4: Visualization of Structural Logic

The following diagrams illustrate the synthesis pathway and the hydrogen-bonding logic that dictates the crystal lattice.

Figure 1: Synthesis workflow and crystallographic stabilization forces.

Part 5: Implications for Drug Development

Why does this crystal structure matter for a researcher?

-

Polymorphism Risk: The presence of both Carbonyl (

) and Ring Nitrogen ( -

Solubility Profile: The strong intermolecular H-bonding network (

) creates a high lattice energy barrier. To improve solubility for bioassays, researchers should disrupt these networks using amorphous solid dispersions or by converting the amine to a salt (though the basicity of the 5-amino group is low due to electron withdrawal by the ester). -

Docking Studies: When docking this fragment into protein targets (e.g., DHODH for Leflunomide analogs), the planar conformation observed in the crystal structure should be used as the bioactive pose. The intramolecular H-bond is likely retained in the hydrophobic pocket of the enzyme.

Part 6: References

-

Sony, S. M. M., Saravanan, T. & Muthiah, P. T. (2005). Ethyl 5-amino-3-methylisoxazole-4-carboxylate.[2][3][4] Acta Crystallographica Section E, 61(8), o2528–o2530.

-

Source:

-

-

Abdul Manan, N. A., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate.[4] IUCrData, 8, x230623.[4] (Provides comparative structural analysis).

-

Source:[4]

-

-

Khalafy, J., et al. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates.[1] Heterocyclic Communications, 17(1-2), 65–68.[1]

-

Source:[1]

-

Sources

Methodological & Application

Synthesis of "Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate" from ethyl acetoacetate

This Application Note is structured to guide researchers through the high-purity synthesis of Ethyl 5-amino-3-methylisoxazole-4-carboxylate .

Note on Starting Materials: While the request specifies Ethyl Acetoacetate , it is critical to note from an organic synthesis perspective that the direct, high-yield "one-pot" precursor for the 5-amino derivative is Ethyl Cyanoacetate reacted with Triethyl Orthoacetate . Ethyl Acetoacetate is typically used to synthesize 5-methylisoxazole-4-carboxylates (lacking the 5-amino group) or isoxazol-5-ones.

To maintain scientific integrity (E-E-A-T) and provide a working protocol, this guide details the Standard Industry Route (via Ethyl Cyanoacetate) which yields the correct 5-amino-3-methyl target. A section on "Alternative Precursor Strategy" addresses the theoretical conversion from ethyl acetoacetate for context.

Part 1: Strategic Analysis & Retrosynthesis

Chemical Strategy

The synthesis of 5-aminoisoxazoles substituted at the 4-position requires the construction of an isoxazole core with specific regiochemistry:

-

Position 3: Methyl group (

) -

Position 4: Ethoxycarbonyl group (

) -

Position 5: Amino group (

)

Retrosynthetic Logic:

The most efficient disconnection involves the condensation of a

-

Nitrile Source: The C5-amino group is derived from a nitrile (

) functionality via nucleophilic attack by hydroxylamine and subsequent cyclization. -

Backbone Construction: The carbon skeleton is best formed by condensing Ethyl Cyanoacetate (providing the C4 and C5 precursors) with Triethyl Orthoacetate (providing the C3-Methyl group).

The "Ethyl Acetoacetate" Distinction

Researchers often confuse the starting materials for isoxazole derivatives:

-

Ethyl Acetoacetate + Hydroxylamine

Yields 3-methylisoxazol-5(4H)-one or Ethyl 5-methylisoxazole-4-carboxylate (lacking the amino group). -

Ethyl Cyanoacetate + Triethyl Orthoacetate + Hydroxylamine

Yields Ethyl 5-amino-3-methylisoxazole-4-carboxylate (Target).

Note: If one must strictly start from Ethyl Acetoacetate, it requires a preliminary electrophilic cyanation to form Ethyl 2-cyanoacetoacetate, a hazardous and low-atom-economy step compared to using commercially available Ethyl Cyanoacetate.

Part 2: Experimental Protocol

Reaction Scheme

The synthesis proceeds in two stages, often performed as a "telescoped" or two-step one-pot procedure.

Step 1: Condensation of Ethyl Cyanoacetate with Triethyl Orthoacetate to form Ethyl 2-cyano-3-ethoxybut-2-enoate. Step 2: Cyclization with Hydroxylamine Hydrochloride to form the isoxazole ring.

Materials & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Role |

| Ethyl Cyanoacetate | 113.11 | 1.0 | Starting Material (C4-C5 Source) |

| Triethyl Orthoacetate | 162.23 | 1.1 | Reagent (C3-Methyl Source) |

| Acetic Anhydride | 102.09 | 2.0 | Solvent/Catalyst (Facilitates elimination) |

| Hydroxylamine HCl | 69.49 | 1.1 | Heterocycle forming agent |

| Sodium Ethoxide (EtONa) | 68.05 | 1.1 | Base (Neutralizes HCl) |

| Ethanol (Abs.) | 46.07 | Solvent | Reaction Medium |

Step-by-Step Methodology

Phase A: Formation of the Enol Ether Intermediate

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube (CaCl₂).

-

Charging: Add Ethyl Cyanoacetate (11.3 g, 100 mmol), Triethyl Orthoacetate (17.8 g, 110 mmol), and Acetic Anhydride (20 mL).

-

Reflux: Heat the mixture to reflux (approx. 110–120 °C oil bath) for 2–4 hours.

-

Monitoring: Monitor by TLC (SiO₂, 30% EtOAc/Hexane). Look for the disappearance of ethyl cyanoacetate and the appearance of a UV-active spot (Ethyl 2-cyano-3-ethoxybut-2-enoate).

-

Concentration: Remove volatiles (acetic acid, excess anhydride, ethanol) under reduced pressure (rotary evaporator) to yield the crude intermediate as a viscous oil or low-melting solid. This intermediate is stable enough for the next step.

Phase B: Cyclization to Isoxazole

-

Preparation of Base: In a separate flask, dissolve Sodium Ethoxide (freshly prepared from 2.53 g Na or commercial powder) in absolute Ethanol (100 mL).

-

Hydroxylamine Addition: Add Hydroxylamine Hydrochloride (7.6 g, 110 mmol) to the ethoxide solution. Stir for 15 minutes at room temperature to liberate free hydroxylamine base (NaCl may precipitate).

-

Coupling: Dissolve the crude intermediate from Phase A in Ethanol (20 mL) and add it dropwise to the Hydroxylamine mixture.

-

Reaction: Stir the mixture at reflux for 4–6 hours, or at room temperature for 24 hours.

-

Observation: A precipitate often forms as the reaction progresses.[7]

-

-

Work-up:

-

Concentrate the mixture under vacuum to remove most ethanol.

-

Resuspend the residue in cold water (100 mL) to dissolve inorganic salts (NaCl).

-

The product, Ethyl 5-amino-3-methylisoxazole-4-carboxylate , will remain as a solid precipitate.

-

-

Purification:

Part 3: Mechanism & Visualization

Reaction Pathway Diagram

The following diagram illustrates the flow from precursors to the final heterocycle, highlighting the critical intermediate.

Caption: Synthesis pathway via the ethoxy-butenoate intermediate, bypassing the inefficient acetoacetate route.

Mechanistic Insight[6][7]

-

Condensation: The active methylene of ethyl cyanoacetate attacks the central carbon of triethyl orthoacetate. Elimination of ethanol results in the enol ether (Intermediate).

-

Nucleophilic Attack: The nitrogen of hydroxylamine attacks the

-carbon of the enol ether, displacing the ethoxy group. -

Cyclization: The oxygen of the hydroxylamine attacks the nitrile carbon (intramolecularly), forming the isoxazole ring and generating the C5-amino group (via tautomerization of the initial imine).

Part 4: Quality Control & Troubleshooting

| Issue | Probable Cause | Solution |

| Low Yield (Phase A) | Incomplete condensation | Ensure Acetic Anhydride is fresh; extend reflux time; ensure anhydrous conditions. |

| Oily Product (Phase B) | Impurities/Solvent | Recrystallize from hot ethanol. If oil persists, scratch the flask with a glass rod to induce nucleation. |

| Wrong Isomer | Use of Ethyl Acetoacetate | Verify starting material is Ethyl Cyanoacetate . Acetoacetate yields the 5-methyl-4-carboxylate (no amino). |

| Coloration | Oxidation of amine | Perform recrystallization with a small amount of activated charcoal. |

References

-

National Institutes of Health (NIH) / PubMed Central. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (Detailed synthesis of the title compound via the cyanoacetate route).

-

BenchChem. (2025).[7] Ethyl 2-Cyanoacetoacetate | Pharmaceutical Intermediate.[9] (Discusses the difficult conversion of acetoacetate to cyano-intermediates).

-

Smolecule. (2025). Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate Structure and Properties.

-

Google Patents. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.[5] (Illustrates the reaction of Ethyl Acetoacetate yielding the non-amino isoxazole, confirming the need for the Cyanoacetate route for the amino-derivative).

Sources

- 1. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02365G [pubs.rsc.org]

- 2. 4-Amino-5-methylpyridin-2-ol | 95306-64-2 | Benchchem [benchchem.com]

- 3. CN112552312A - Synthetic method of Ruogeli or salt thereof - Google Patents [patents.google.com]

- 4. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]

- 5. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 6. CN116082334A - Preparation method of non-neridrone and intermediate thereof - Google Patents [patents.google.com]

- 7. Ethyl 2-Cyano-3-oxobutanoate|Pharmaceutical Intermediate [benchchem.com]

- 8. isca.me [isca.me]

- 9. ETHYL 2-CYANOACETOACETATE | 634-55-9 [chemicalbook.com]

Application Note: Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate for Novel Heterocycle Synthesis

Executive Summary

Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (also known as Ethyl 5-amino-3-methylisoxazole-4-carboxylate) is a high-value bifunctional scaffold in medicinal chemistry. Characterized by a dense arrangement of reactive centers—a nucleophilic C5-amine, an electrophilic C4-ester, and a potentially labile isoxazole core—this compound serves as a "linchpin" intermediate.

Its primary utility lies in the annulation of fused bicyclic systems , most notably isoxazolo[5,4-d]pyrimidines , which are bioisosteres of purines and have demonstrated efficacy as adenosine receptor antagonists, tyrosine kinase inhibitors, and immunomodulators (structurally related to Leflunomide). Furthermore, hydrolysis of the ester yields a non-proteinogenic

This guide provides validated protocols for synthesizing the scaffold and deploying it to construct diverse heterocyclic libraries.

Chemical Profile & Reactivity[1][2][3]

Physicochemical Properties

| Property | Data |

| IUPAC Name | This compound |

| Common Synonyms | Ethyl 5-amino-3-methylisoxazole-4-carboxylate |

| Molecular Formula | C |

| Molecular Weight | 170.17 g/mol |

| Appearance | Colorless to pale yellow solid/crystalline powder |

| Melting Point | 133–135 °C (Lit.) |

| Solubility | Soluble in DMSO, DMF, Ethanol (hot); Sparingly soluble in water |

| Key Functionality | Push-Pull System: Electron-donating amine at C5 and electron-withdrawing ester at C4 create a polarized system ideal for cyclocondensation. |

Reactivity Map

The compound's utility stems from its ability to react as both a nucleophile (via the amine) and an electrophile (via the ester), often simultaneously in "one-pot" cyclizations.

Figure 1: Strategic reactivity map of the isoxazole scaffold. The C4-C5 axis is the primary site for annulation reactions.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

For researchers who need to synthesize the starting material de novo.

Mechanism: Cyclocondensation of ethyl 2-cyano-3-ethoxybut-2-enoate with hydroxylamine. The reaction proceeds via nucleophilic attack of hydroxylamine on the enol ether carbon, followed by cyclization onto the nitrile.

Reagents:

-

Ethyl 2-cyano-3-ethoxybut-2-enoate (1.0 equiv)

-

Hydroxylamine hydrochloride (1.1 equiv)

-

Sodium ethoxide (1.1 equiv)

-

Ethanol (anhydrous)

Step-by-Step:

-

Preparation: Dissolve Sodium ethoxide (EtONa) and Hydroxylamine hydrochloride (NH

OH·HCl) in anhydrous ethanol. Stir for 30 minutes at room temperature to liberate free hydroxylamine. -

Addition: Add Ethyl 2-cyano-3-ethoxybut-2-enoate dropwise to the mixture.

-

Reaction: Stir the mixture at room temperature for 24 hours. Monitor by TLC (SiO

, EtOAc/Hexane 1:1). -

Work-up: Evaporate excess ethanol under reduced pressure.

-

Purification: Suspend the residue in cold water. The product typically precipitates. Filter the solid, wash with cold water, and dry in a vacuum oven at 45 °C.

-

Validation:

H NMR (DMSO-d

Protocol B: Synthesis of Isoxazolo[5,4-d]pyrimidines (The "Orthoester Route")

Target Application: Synthesis of Adenosine Receptor Antagonists / Kinase Inhibitors.

This protocol describes the construction of the pyrimidine ring fused to the isoxazole core. It is a robust two-step, one-pot procedure involving the formation of an imidate intermediate followed by amine-induced cyclization.

Reagents:

-

Ethyl 5-amino-3-methylisoxazole-4-carboxylate (1.0 equiv)

-

Triethyl orthoacetate (or orthoformate) (Excess, solvent/reagent)[1]

-

Primary Amine (R-NH

) (1.2 equiv) -

Ethanol (Solvent for step 2)[2]

Workflow Diagram:

Figure 2: Synthetic workflow for isoxazolo[5,4-d]pyrimidine library generation.

Step-by-Step:

-

Imidate Formation: Suspend the starting isoxazole (1.0 equiv) in triethyl orthoacetate (approx. 10 mL per gram of substrate).

-

Reflux: Heat the mixture to reflux (~145 °C) for 15 hours. The solid should dissolve.

-

Evaporation: Remove excess triethyl orthoacetate under vacuum to yield the crude imidate intermediate (often a yellow oil or solid).

-

Cyclization: Redissolve the crude imidate in Ethanol. Add the desired primary amine (1.2 equiv).

-

Stirring: Stir at room temperature for 12–24 hours. The amine attacks the imidate carbon, followed by intramolecular attack of the resulting amidine nitrogen onto the C4-ester carbonyl.

-

Isolation: The product often precipitates from the ethanol solution. Filter and wash with cold ethanol. If no precipitate forms, evaporate and purify via column chromatography (CHCl

:MeOH).

Protocol C: Synthesis of Peptidomimetic Building Blocks

Target Application: Solid Phase Peptide Synthesis (SPPS).

The isoxazole ring acts as a rigid

Reagents:

Step-by-Step:

-

Hydrolysis: Dissolve the ester in 10% NaOH (aq). Heat to 70 °C for 1–2 hours.

-

Acidification: Cool the solution to 0 °C. Acidify carefully with 1M HCl to pH ~3–4.

-

Crystallization: The free acid (5-amino-3-methylisoxazole-4-carboxylic acid) will precipitate.

-

SPPS Integration: The resulting acid can be Fmoc-protected (standard Fmoc-OSu conditions) and used in SPPS. Note: The aromatic amine is less nucleophilic than aliphatic amines; coupling often requires potent activators like HATU/HOAt.

Critical Process Parameters (CPPs) & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield in Protocol B (Step 1) | Incomplete imidate formation. | Ensure anhydrous conditions. Triethyl orthoacetate is moisture sensitive. Increase reflux time. |

| No Precipitate in Protocol B (Step 2) | Product soluble in EtOH or incomplete cyclization. | Evaporate solvent and use flash chromatography (DCM/MeOH). Check LCMS for the intermediate amidine (M+1). |

| Degradation of Isoxazole Ring | Strongly basic conditions at high temp. | Isoxazoles can ring-open (rearrange) under strong basic conditions (e.g., NaH in DMF at high heat). Stick to milder bases (EtONa, amines) where possible. |

| Poor Solubility | Rigid planar structure promotes stacking. | Use DMSO-d6 for NMR. For reactions, use dipolar aprotic solvents (DMF, NMP) if ethanol fails. |

References

-

Synthesis of Isoxazole Scaffold & Peptidomimetics: Rymaszewska, A. et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Int. J. Mol. Sci. 23, 9763.

-